Norsanguinine is a chemical compound classified as an alkaloid, specifically derived from the Amaryllidaceae family of plants. It was first isolated from the bulbs of Lycoris sanguinea, a species known for its diverse alkaloid profile. Norsanguinine is recognized for its potential biological activities and is part of a broader category of compounds that exhibit various pharmacological effects.
The primary source of norsanguinine is the bulbs of Lycoris sanguinea. This plant species is native to temperate regions of Eastern Asia and is notable for its rich content of Amaryllidaceae alkaloids, which include norsanguinine and other related compounds like norbutsanguinine . The extraction and characterization of these alkaloids have been subjects of various studies aimed at understanding their bioactive properties.
Norsanguinine belongs to the class of compounds known as Amaryllidaceae alkaloids. These alkaloids are characterized by a common structural framework, typically containing a bicyclic system that includes nitrogen atoms. The classification can further be subdivided into two major groups: those shared with other plant families and those unique to the Amaryllidaceae family .
The synthesis of norsanguinine involves several steps, primarily focusing on the extraction from natural sources or through synthetic pathways. The most common method involves isolating it from the bulbs of Lycoris sanguinea using solvent extraction techniques, followed by purification processes such as chromatography.
The molecular structure of norsanguinine features a complex arrangement typical of Amaryllidaceae alkaloids. It consists of multiple rings and functional groups that contribute to its biological activity. The exact molecular formula and structural representation can be derived from spectroscopic data obtained during characterization.
Norsanguinine can participate in various chemical reactions typical for alkaloids, including:
The reactivity of norsanguinine can be exploited in synthetic chemistry to create derivatives with potentially improved pharmacological properties. The use of reagents such as Grignard reagents or halogenated compounds can facilitate these transformations .
The mechanism by which norsanguinine exerts its biological effects is not fully elucidated but is believed to involve interaction with specific receptors in biological systems. Alkaloids often modulate neurotransmitter systems or exhibit anti-inflammatory properties.
Research indicates that norsanguinine may influence cholinergic pathways, similar to other Amaryllidaceae alkaloids like galanthamine, which is known for its role in Alzheimer's disease treatment by inhibiting acetylcholinesterase .
Relevant analyses have shown that structural modifications can significantly alter these properties, impacting both solubility and biological activity.
Norsanguinine has garnered interest in pharmacological research due to its potential therapeutic applications. Some notable areas include:
Norsanguinine is a recently characterized alkaloid within the pharmacologically significant Amaryllidaceae family. This tetracyclic compound exhibits structural motifs predictive of bioactive properties, particularly in oncology and neurology. Its emergence represents an advance in natural product chemistry, expanding the known chemical space of plant-derived therapeutics.
Norsanguinine’s discovery exemplifies modern phytochemical approaches leveraging advanced analytical technologies. Initial evidence emerged during broad-spectrum alkaloid screening of Narcissus cultivars circa 2015–2018, though its isolation and full structural elucidation were achieved more recently. In 2020, a landmark phytochemical study of Narcissus cv. Professor Einstein led to the isolation of 23 known alkaloids and one previously undescribed compound—7-oxonorpluviine—which shares key biosynthetic pathways with norsanguinine [5]. This discovery utilized:
The compound’s name follows Amaryllidaceae alkaloid nomenclature conventions, with the prefix "nor-" indicating demethylation relative to sanguinine—a related lycorine-type alkaloid. This discovery phase reflects intensified interest in Amaryllidaceae alkaloids following the clinical success of galanthamine (an Alzheimer’s drug approved in 2000) [5].
Table 1: Key Amaryllidaceae Alkaloids Isolated Alongside Early Norsanguinine Progenitors
Alkaloid Name | Structural Type | Molecular Formula | Source Plant |
---|---|---|---|
Masonine | Homolycorine | C₁₇H₁₉NO₄ | Narcissus cv. Professor Einstein |
Pancracine | Montanine | C₁₇H₁₇NO₅ | Narcissus cv. Professor Einstein |
7-Oxonorpluviine | Lycorine | C₁₆H₁₇NO₄ | Narcissus cv. Professor Einstein |
Galanthamine | Galanthamine | C₁₇H₂₁NO₃ | Multiple Narcissus species |
Norsanguinine occurs within specific taxa of the Amaryllidoideae subfamily (family Amaryllidaceae), which comprises approximately 59 genera and >800 species distributed primarily across tropical and subtropical regions [2]. Its confirmed natural sources include:
Narcissus taxonomy follows the Linnaean hierarchical system:
The GBIF Backbone Taxonomy integrates these classifications with genomic data, though norsanguinine-producing specimens remain underrepresented in biodiversity databases [6] [8]. Alkaloid distribution studies indicate norsanguinine occurs primarily in bulb tissues at concentrations <0.01% fresh weight—consistent with most Amaryllidaceae alkaloids.
Norsanguinine belongs to the lycorine-type structural group, characterized by a pyrrolo[3,2,1-de]phenanthridine framework. This classification is based on:
Table 2: Structural Classification of Major Amaryllidaceae Alkaloid Types
Structural Type | Representative Alkaloid | Core Ring System | Norsanguinine Relation |
---|---|---|---|
Lycorine | Lycorine | Pyrrolo[3,2,1-de]phenanthridine | Direct structural analog |
Galanthamine | Galanthamine | 6H-Benzofuro[3a,3,2-ef][2]benzazepine | Different ring system |
Montanine | Pancracine | 5,11-Methanomorphanthridine | Co-occurring in sources |
Crinine | Crinine | 5,10b-Ethanophenanthridine | Different biogenesis |
Homolycorine | Homolycorine | 2-Benzopyrano[3,4-g]indole | Structural variant |
Structural variations distinguishing norsanguinine include:
Biogenetically, it branches from the norbelladine pathway via norpluviine—a confirmed precursor through radiolabeled feeding experiments. Enzymatic transformations include:
Norsanguinine exemplifies structural diversification within lycorine-type alkaloids, which comprise >30% of known Amaryllidaceae alkaloids. Its discovery underscores the chemical innovation within Narcissus cultivars as evolutionary responses to ecological pressures.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7